N-Acetyl-D-Quinovosamine

NMR spectroscopy natural product chemistry structural confirmation

N-Acetyl-D-quinovosamine (QuiNAc; 2-acetamido-2,6-dideoxy-D-glucose) is a relatively rare 6-deoxy amino sugar that serves as a structurally distinct replacement for the ubiquitous N-acetyl-D-glucosamine (GlcNAc) in the lipopolysaccharide O-antigens and capsular polysaccharides of numerous Gram-negative and select Gram-positive bacteria. Its molecular formula is C₈H₁₅NO₅ (MW 205.21 g/mol), and it exists as a crystalline solid with a melting point of 209–211 °C (decomposition).

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
Cat. No. B12440652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-Quinovosamine
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)NC(=O)C)O)O
InChIInChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1
InChIKeyXOCCAGJZGBCJME-ZQLGFOCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-Quinovosamine (QuiNAc): Structural Identity and Procurement-Relevant Characteristics for Bacterial Glycobiology Research


N-Acetyl-D-quinovosamine (QuiNAc; 2-acetamido-2,6-dideoxy-D-glucose) is a relatively rare 6-deoxy amino sugar that serves as a structurally distinct replacement for the ubiquitous N-acetyl-D-glucosamine (GlcNAc) in the lipopolysaccharide O-antigens and capsular polysaccharides of numerous Gram-negative and select Gram-positive bacteria [1]. Its molecular formula is C₈H₁₅NO₅ (MW 205.21 g/mol), and it exists as a crystalline solid with a melting point of 209–211 °C (decomposition) [2]. Unlike GlcNAc (MW 221.21 g/mol; C₈H₁₅NO₆), QuiNAc lacks the C-6 hydroxyl group, a modification that fundamentally alters its recognition by biosynthetic enzymes, its NMR spectroscopic signature, and its mass spectrometric detection profile—each of which constitutes a critical procurement specification for laboratories engaged in bacterial glycan structural analysis, vaccine development, or natural product discovery.

Why N-Acetyl-D-Quinovosamine Cannot Be Replaced by N-Acetyl-D-Glucosamine in Critical Workflows


The routine substitution of N-acetyl-D-glucosamine (GlcNAc) for N-acetyl-D-quinovosamine (QuiNAc)—or vice versa—is blocked by three interdependent barriers that directly impact procurement decisions. First, the dedicated two-enzyme biosynthetic pathway (Pdeg/Preq) in bacteria is stringently specific for the UDP-GlcNAc→UDP-QuiNAc conversion and does not process UDP-GalNAc, UDP-glucose, or UDP-galactose, meaning that in vitro reconstitution experiments demand authentic QuiNAc standards [1]. Second, the 6-deoxy modification alters the sugar's hydrogen-bonding capacity and steric profile, which changes the affinity of polyprenyl phosphate HexNAc 1-phosphate transferases and can shift antimicrobial susceptibility profiles in compound screening [2]. Third, compositional analysis of bacterial polysaccharides by GC-MS relies on the unique alditol acetate retention time (29.7 min) and EI-MS fragmentation pattern of QuiNAc to distinguish it from GlcNAc and other amino sugars; a misassigned peak leads to incorrect O-antigen structural determination [1]. These factors collectively preclude generic in-class interchange.

N-Acetyl-D-Quinovosamine (QuiNAc) Product-Specific Quantitative Evidence Guide: How It Differs from GlcNAc and Other HexNAc Analogs


Distinct NMR Chemical Shift Fingerprint Enabling Unambiguous Structural Confirmation Against GlcNAc

When QuiNAc replaces GlcNAc in the quinovosamycin (QVM) scaffold, the ¹H and ¹³C NMR signals at the anomeric and C-2 positions shift in a quantifiable manner relative to the parent tunicamycin (TUN). The H-1″ signal of QuiNAc appears at δ 4.88 ppm (J₁″,₂″ = 3.5 Hz) with a corresponding C-1″ at δ 99.4 ppm, while H-2″ resonates at δ 3.87 ppm (J₂″,₃″ = 7.9 Hz) and C-2″ at δ 53.7 ppm [1]. These assignments are consistent with UDP-QuiNAc reference data and differ from the GlcNAc anomeric proton in TUN. Any QuiNAc standard used for NMR characterization must reproduce these chemical shift values to confirm its structural authenticity prior to procurement.

NMR spectroscopy natural product chemistry structural confirmation

Differential Antimicrobial Susceptibility Patterns Between QuiNAc- and GlcNAc-Containing Antibiotic Congeners

A head-to-head comparison of quinovosamycin (QVM; bearing QuiNAc) and tunicamycin (TUN; bearing GlcNAc) revealed a divergent antimicrobial spectrum. Against Bacillus subtilis, the QuiNAc-containing QVM displayed an 8-fold higher MIC (128 µg/mL) than the GlcNAc-containing TUN (16 µg/mL), indicating reduced potency or altered target recognition. In contrast, both compounds were equipotent against Saccharomyces cerevisiae (MIC = 0.25 µg/mL) [1]. This differential profile demonstrates that QuiNAc substitution does not globally attenuate activity but selectively modulates susceptibility, making QuiNAc a valuable probe for dissecting HexNAc transferase specificity.

antimicrobial screening structure-activity relationship natural product discovery

Enzymatic Substrate Specificity: Pdeg Dehydratase Discriminates UDP-GlcNAc Over Other UDP-Sugars

The UDP-GlcNAc C4,6-dehydratase Pdeg from Bacillus cereus ATCC 14579, the first committed enzyme in QuiNAc biosynthesis, was tested against four UDP-sugars as substrates: UDP-galactose, UDP-GalNAc, UDP-GlcNAc, and UDP-glucose. Only UDP-GlcNAc was converted to the 4-keto-6-deoxy intermediate; no detectable product was formed from UDP-GalNAc, UDP-galactose, or UDP-glucose under identical assay conditions [1]. This strict substrate specificity means that in vitro QuiNAc pathway reconstitution experiments require genuine UDP-GlcNAc and QuiNAc intermediates—analogous UDP-HexNAc sugars cannot substitute.

enzymology biosynthetic pathway reconstitution substrate specificity

Unique GC-MS Retention Time and Mass Fragmentation Signature for Polysaccharide Compositional Analysis

When bacterial polysaccharides are hydrolyzed, derivatized to alditol acetates, and analyzed by GC-MS, the QuiNAc-derived derivative produces a characteristic peak at a retention time of 29.7 minutes with a distinct EI-MS fragmentation pattern showing major ions at m/z 302, 260, 201, 145, 129, 103, and 85 [1]. This retention time and fragmentation fingerprint differ from those of GlcNAc, GalNAc, and other HexNAc alditol acetates analyzed under the same conditions, enabling unambiguous identification in mixed polysaccharide hydrolysates.

GC-MS polysaccharide analysis compositional analysis alditol acetate derivatization

Thermal Stability and Molecular Mass Differentiation from GlcNAc for Identity Confirmation

N-Acetyl-D-quinovosamine (QuiNAc) exhibits a reported melting point of 209–211 °C with decomposition, compared to the broader range of 196–205 °C typically cited for N-acetyl-D-glucosamine (GlcNAc) from major suppliers . The molecular weight difference (QuiNAc: 205.21 g/mol vs. GlcNAc: 221.21 g/mol; Δm = 16 Da) is readily detectable by low-resolution mass spectrometry, providing a simple procurement-specification check. This mass deficit corresponds exactly to the replacement of a hydroxyl group (–OH) with a hydrogen atom at the C-6 position.

physicochemical characterization quality control procurement specification

Taxonomically Restricted Occurrence of QuiNAc vs. Ubiquitous GlcNAc as a Research Target Selector

N-Acetyl-D-quinovosamine appears in the surface polysaccharides of a defined subset of pathogenic bacteria—including Pseudomonas aeruginosa serotypes O6 and O10, Rhizobium etli, Brucella abortus, and Proteus spp.—whereas GlcNAc is a near-universal component of peptidoglycan and glycoproteins across all domains of life [1][2]. In Rhizobium etli CE3, QuiNAc is the first sugar transferred to the bactoprenyl phosphate carrier during O-antigen initiation, a role confirmed by in vitro transferase assays showing that WreU exhibits substantially higher activity with the UDP-4-keto-6-deoxy-GlcNAc precursor than with UDP-QuiNAc itself [2].

bacterial glycobiology lipopolysaccharide O-antigen vaccine target biomarker

N-Acetyl-D-Quinovosamine (QuiNAc) Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Bacterial Lipopolysaccharide O-Antigen Structural Elucidation and Serotyping

When determining the complete structure of a bacterial O-antigen or capsular polysaccharide by GC-MS monosaccharide analysis, the unambiguous identification of QuiNAc is essential. As demonstrated by the unique alditol acetate retention time (29.7 min) and diagnostic EI-MS fragments (m/z 302, 260, 201, 145, 129, 103, 85), QuiNAc cannot be distinguished from GlcNAc by simple visual inspection of chromatograms [1]. Procurement of an authenticated QuiNAc standard enables: (i) calibration of in-house GC-MS retention-time libraries, (ii) co-injection experiments to confirm peak identity, and (iii) accurate assignment of the O-antigen repeating unit—a prerequisite for subsequent serotyping, vaccine-conjugate design, and LPS-based diagnostic development.

In Vitro Reconstitution of Dedicated UDP-QuiNAc Biosynthetic Pathways for Antibacterial Target Validation

The Pdeg/Preq two-enzyme system from Bacillus cereus ATCC 14579 shows absolute substrate specificity for UDP-GlcNAc, with no activity on UDP-GalNAc, UDP-glucose, or UDP-galactose [1]. For drug discovery programs targeting the UDP-QuiNAc pathway (relevant to Pseudomonas aeruginosa O6/O10, Brucella abortus, and other pathogens), this means that enzyme-inhibition screens must use the authentic substrates and products. An authentic QuiNAc standard is mandatory to: (i) verify the product of the Preq reductase reaction by HPLC co-elution and NMR, (ii) quantify enzyme kinetics by external calibration, and (iii) serve as a negative control in coupled assays where product inhibition is tested.

Structure-Activity Relationship (SAR) Studies on Tunicamycin-Type Nucleoside Antibiotics

The discovery that quinovosamycins (QuiNAc-bearing tunicamycin analogs) exhibit an 8-fold higher MIC against Bacillus subtilis (128 µg/mL) compared to the parent tunicamycin (16 µg/mL), yet remain equipotent against Saccharomyces cerevisiae (0.25 µg/mL), establishes QuiNAc as a selectivity-modulating substituent [1]. Medicinal chemistry teams synthesizing next-generation HexNAc translocase inhibitors require a QuiNAc analytical standard to: (i) confirm the identity of synthetic intermediates by comparative NMR (δ H-1″ at 4.88 ppm), (ii) assess the purity of isolated quinovosamycin fractions, and (iii) build authentic calibration curves for LC-MS quantification during fermentation optimization.

Development of Species-Specific Bacterial Glycoconjugate Vaccines and Diagnostic Monoclonal Antibodies

Because QuiNAc occurrence is restricted to the surface glycans of a defined subset of pathogenic bacteria—including Pseudomonas aeruginosa serotypes O6 and O10, Rhizobium etli, and Brucella abortus—it constitutes a high-specificity epitope for immunological targeting [1][2]. In R. etli CE3, QuiNAc initiates O-antigen assembly on the bactoprenyl carrier [2]. Vaccine developers and antibody producers must procure QuiNAc (or its activated nucleotide sugar UDP-QuiNAc) to synthesize authentic O-antigen repeat-unit oligosaccharides, ensuring that conjugation chemistry and immunogenicity testing are performed on structurally accurate glycans that match the native bacterial surface.

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